molecular formula C7H4BrF2NO2 B2884920 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene CAS No. 2092001-02-8

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Cat. No.: B2884920
CAS No.: 2092001-02-8
M. Wt: 252.015
InChI Key: GSGTXUYQPURQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Addition of a bromine atom to the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Methylation: Introduction of a methyl group to the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene include:

The presence of both bromine and nitro groups in this compound makes it unique, providing a combination of reactivity and functionality not found in its analogs .

Properties

IUPAC Name

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGTXUYQPURQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.